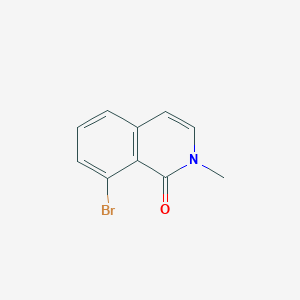

8-Bromo-2-methylisoquinolin-1(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-bromo-2-methylisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFMRXCNPWFPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C1=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Isoquinolinones in Drug Discovery

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-methylisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework serves as an excellent template for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this class, halogenated derivatives, particularly bromo-substituted isoquinolinones, represent critical strategic intermediates. The bromine atom acts as a versatile synthetic handle, enabling a wide array of subsequent functionalizations through powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the mechanistic details that govern the transformation. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this valuable building block.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available or readily synthesized precursor, 2-methylisoquinolin-1(2H)-one. This strategy isolates the two key transformations: N-methylation and subsequent regioselective bromination.

Diagram 1: Overall Synthetic Workflow. A two-step pathway for the synthesis of the target compound.

Part I: Synthesis of 2-Methylisoquinolin-1(2H)-one

The initial step involves the N-alkylation of the isoquinolin-1(2H)-one core. This lactam nitrogen is readily alkylated under standard basic conditions.

Experimental Protocol: N-Methylation

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isoquinolin-1(2H)-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

-

Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) to the suspension.

-

Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-methylisoquinolin-1(2H)-one as a pure solid.[3]

Mechanistic Rationale: SN2 Alkylation

The N-methylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Potassium carbonate, a mild base, is sufficient to deprotonate the acidic N-H of the lactam, generating a nucleophilic nitrogen anion. This anion then attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide leaving group to form the N-C bond. The use of a polar aprotic solvent like acetone facilitates this SN2 reaction.

Part II: Regioselective Bromination of 2-Methylisoquinolin-1(2H)-one

This is the pivotal step of the synthesis, requiring precise control to achieve bromination at the C8 position of the isoquinolinone ring. The regioselectivity of electrophilic aromatic substitution on this heterocyclic system is governed by the combined electronic effects of the fused rings and substituents.

Experimental Protocol: Electrophilic Bromination

-

Reaction Setup: In a flask cooled to 0°C in an ice bath, carefully add concentrated sulfuric acid (H₂SO₄).

-

Substrate Addition: Slowly add 2-methylisoquinolin-1(2H)-one (1.0 eq) to the stirred, cold acid. Stir until complete dissolution.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, ensuring the internal temperature is maintained below 5-10°C.

-

Reaction Execution: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization (e.g., from ethanol) to yield this compound.[4][5]

Causality Behind Experimental Choices & Regioselectivity

The choice of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is critical for achieving the desired regioselectivity.

-

Electrophile Generation: In a strongly acidic medium like H₂SO₄, NBS is protonated, generating a highly potent electrophilic bromine species (Br⁺), which is necessary to react with the moderately activated aromatic ring.

-

Directing Effects: The isoquinolinone ring system's reactivity towards electrophiles is complex. The lactam functionality in the pyridinone ring influences the electron density of the fused benzene ring. The C5 and C8 positions are generally the most activated sites for electrophilic attack in the isoquinoline core.[5][6]

-

Control of Regioselectivity: While bromination of isoquinoline itself can often lead to a mixture of 5-bromo and 5,8-dibromo products, the reaction conditions can be tuned to favor specific isomers.[5][6] The use of sulfuric acid at low temperatures often favors substitution at the C8 position in related heterocyclic systems. The precise mechanism for this selectivity is a subject of study but is likely influenced by the protonation state of the substrate in the strong acid, which modulates the electronic directing effects and may introduce steric hindrance that disfavors attack at the more crowded C5 position.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-methylisoquinolin-1(2H)-one

Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural foundation of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and cardiovascular conditions.[1][3] The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, is of particular interest to researchers and drug development professionals. This scaffold is present in a variety of biologically active molecules and is considered a "privileged structure" due to its ability to interact with multiple biological targets. The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-methylisoquinolin-1(2H)-one , a specific derivative with potential applications in synthetic and medicinal chemistry. Understanding these fundamental characteristics is a critical first step in the drug development pipeline, influencing everything from synthesis and formulation to bioavailability and therapeutic efficacy. This document is designed for researchers, scientists, and drug development professionals, offering not only the available data for this compound but also the detailed experimental methodologies required to generate such critical information in a laboratory setting.

Core Physicochemical Data

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | - |

| Synonyms | 8-bromo-2-methyl-1(2H)-isoquinolinone | [4][5] |

| CAS Number | 643069-17-4 | [4][5][6] |

| Molecular Formula | C₁₀H₈BrNO | [4][5][6] |

| Molecular Weight | 238.08 g/mol | [4][5][6] |

| Physical Form | Solid | [4][5] |

| Melting Point | Data not available. The positional isomer, 8-bromo-6-methylquinolin-2(1H)-one, has a melting point of 289-291 °C. | [7] |

| Boiling Point | 375.7 ± 42.0 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF.[8] | - |

| Storage | Sealed in a dry environment at room temperature. | [4][6][9] |

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of this compound. The rationale behind each experimental choice is explained from the perspective of a senior application scientist, emphasizing the importance of generating accurate and reproducible data.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range. For a novel compound like this compound, establishing a precise melting point is a critical quality control parameter. We utilize the capillary method with a modern digital melting point apparatus for its accuracy and reproducibility.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A small amount of the powder is introduced into a capillary tube, which is sealed at one end.

-

Loading the Capillary Tube: The open end of the capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to compact the sample into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a digital melting point apparatus.

-

Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20 °C/min) can be performed to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

-

Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the compound's melting point.

Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, hindering the development of oral dosage forms. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[10] By assessing solubility in various aqueous buffers (simulating physiological pH) and organic solvents (relevant for formulation), we can build a comprehensive profile that informs preclinical development.

Methodology: Shake-Flask Method for Equilibrium Solubility

-

Solvent Preparation: Prepare a series of relevant solvents, such as phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 4.5, and common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (typically at 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution) and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard curve of known concentrations. The determined concentration represents the equilibrium solubility of the compound in that solvent.

References

- 1. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromo-4-hydroxy-1H-quinolin-2-one(54675-27-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound | 643069-17-4 [sigmaaldrich.com]

- 5. This compound | 643069-17-4 [sigmaaldrich.com]

- 6. achmem.com [achmem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound - CAS:643069-17-4 - Sunway Pharm Ltd [3wpharm.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 8-Bromo-2-methylisoquinolin-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methylisoquinolin-1(2H)-one is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The isoquinoline core is a key structural component in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the isoquinolinone core provides a unique chemical entity with potential for further functionalization and development as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, detailed characterization, and potential applications, with insights for researchers in the field.

Chemical Identity and Properties

CAS Number: 643069-17-4

Molecular Formula: C₁₀H₈BrNO

Molecular Weight: 238.08 g/mol

Synonyms: 8-bromo-2-methyl-1(2H)-isoquinolinone

| Property | Value | Source |

| Physical Form | Solid | |

| Storage Temperature | Room Temperature, sealed in dry conditions | |

| Purity | Typically >95% |

Synthesis and Mechanism

Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one

The synthesis of the 8-bromoisoquinolin-1(2H)-one intermediate can be achieved through the bromination of isoquinolin-1(2H)-one. A common method for the bromination of isoquinolines involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid. This electrophilic aromatic substitution reaction is regioselective, favoring substitution on the benzene ring of the isoquinoline nucleus.

Experimental Protocol: Synthesis of 8-Bromoisoquinolin-1(2H)-one (Proposed)

-

To a stirred solution of isoquinolin-1(2H)-one in concentrated sulfuric acid, cooled to 0-5 °C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide solution, until a precipitate is formed.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 8-bromoisoquinolin-1(2H)-one.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: N-Methylation of 8-Bromoisoquinolin-1(2H)-one

The final step involves the N-methylation of the synthesized 8-bromoisoquinolin-1(2H)-one. This can be achieved using a variety of methylating agents, with methyl iodide (CH₃I) in the presence of a base being a common and effective method. The base deprotonates the nitrogen of the isoquinolinone, forming a nucleophilic anion that subsequently reacts with methyl iodide in an Sₙ2 reaction.

Experimental Protocol: N-Methylation of 8-Bromoisoquinolin-1(2H)-one (Proposed)

-

Dissolve 8-bromoisoquinolin-1(2H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period to facilitate the formation of the anion.

-

Add methyl iodide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Caption: Proposed two-step synthesis of this compound.

Characterization and Spectroscopic Data

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline ring system and a distinct singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing bromine atom and the lactam functionality.

-

¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as the C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS):

The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and the bromine atom.

| Spectroscopic Data | Expected Characteristics |

| ¹H NMR | Aromatic protons (multiplets), N-methyl protons (singlet, ~3.5 ppm) |

| ¹³C NMR | Carbonyl carbon (~160-170 ppm), Aromatic carbons, N-methyl carbon |

| IR (cm⁻¹) | C=O stretch (~1650-1680), C-H stretch (aromatic and aliphatic), C-Br stretch |

| Mass Spec (m/z) | Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio |

Applications in Drug Discovery and Research

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The presence of a bromine atom on this scaffold is particularly advantageous for drug development for several reasons:

-

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to target proteins.

-

Modulation of Physicochemical Properties: The introduction of bromine can influence the lipophilicity and metabolic stability of the molecule, which are critical parameters for drug-likeness.

-

Site for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific biological activities for this compound are not extensively reported, derivatives of the quinolinone core have demonstrated a broad range of therapeutic potential, including as kinase inhibitors for cancer therapy and as antibacterial agents.[1]

Caption: Logical relationships of structural features to potential applications.

Safety and Handling

Based on the safety data for the closely related compound 8-bromoisoquinoline, this compound should be handled with care in a well-ventilated laboratory fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (Anticipated):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from several chemical suppliers, including:

-

Sigma-Aldrich

-

Sunway Pharm Ltd[4]

-

ChemScene

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step process involving bromination and subsequent N-methylation of the isoquinolinone core. The presence of the bromine atom offers a strategic advantage for the development of novel therapeutics by enabling further structural modifications and potentially enhancing biological activity through halogen bonding. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its full potential in the quest for new and effective medicines.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 8-Bromo-2-methylisoquinolin-1(2H)-one as a PARP Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the hypothesized mechanism of action of 8-Bromo-2-methylisoquinolin-1(2H)-one, a compound of significant interest within the broader class of isoquinolinones. While direct literature on the specific biological activity of this molecule is nascent, its structural features strongly suggest a potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This document will, therefore, propose a scientifically grounded hypothesis and outline a comprehensive research framework to elucidate and validate this putative mechanism.

The Isoquinolinone Scaffold: A Privileged Structure in Drug Discovery

The isoquinolinone core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The versatility of this scaffold allows for extensive synthetic derivatization, enabling the fine-tuning of pharmacological properties.[2] Notably, several isoquinolinone derivatives have been investigated as inhibitors of key cellular enzymes, including kinases and phosphodiesterases.[4][5] The structural resemblance of this compound to known PARP inhibitors, which often feature a bicyclic aromatic core, forms the basis of our central hypothesis.

Central Hypothesis: this compound as a Novel PARP Inhibitor

We hypothesize that this compound functions as an inhibitor of PARP enzymes, key players in the DNA damage response (DDR). PARP inhibitors have emerged as a clinically significant class of anticancer agents, particularly in the context of tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[6][7][8] By inhibiting PARP-mediated DNA repair, these compounds induce synthetic lethality in HRR-deficient cancer cells.

The proposed mechanism of action is centered on the competitive inhibition of the PARP catalytic domain. The isoquinolinone core of this compound is predicted to mimic the nicotinamide moiety of the NAD+ substrate, thereby blocking the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This trapping is a critical aspect of the antitumor activity of many PARP inhibitors.[7]

A Phased Experimental Approach to Mechanism of Action Validation

To rigorously test our hypothesis, a multi-phased experimental strategy is proposed, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Phase 1: In Vitro Target Engagement and Potency Determination

The initial phase focuses on confirming direct interaction with and inhibition of PARP enzymes.

Experimental Protocol 1: Homogeneous PARP Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PARP1 and PARP2.

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2.

-

Methodology:

-

Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.

-

A reaction mixture containing biotinylated NAD+ and the test compound at various concentrations is added.

-

The reaction is allowed to proceed for a defined period.

-

The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated poly(ADP-ribose) chains.

-

A chemiluminescent substrate is added, and the signal is read on a luminometer.

-

The IC50 value is calculated from the dose-response curve.

-

| Parameter | Expected Outcome |

| PARP1 IC50 | < 1 µM |

| PARP2 IC50 | < 1 µM |

Phase 2: Cellular Target Engagement and Downstream Pathway Modulation

This phase aims to confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

Experimental Protocol 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

This assay measures the inhibition of PARP activity within cells.

-

Objective: To determine the half-maximal effective concentration (EC50) of the compound for inhibiting cellular PARP activity.

-

Methodology:

-

Cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

-

Cells are concurrently treated with a range of concentrations of this compound.

-

Cell lysates are prepared, and the levels of poly(ADP-ribose) (PAR) are quantified by Western blotting or ELISA using a PAR-specific antibody.

-

The EC50 value is determined from the dose-response curve.

-

Experimental Protocol 3: DNA Damage Foci Formation Assay

This assay assesses the impact of PARP inhibition on the DNA damage response.

-

Objective: To evaluate the effect of the compound on the formation of γH2AX and RAD51 foci, markers of DNA double-strand breaks and homologous recombination, respectively.

-

Methodology:

-

Cells are treated with the test compound and/or a DNA-damaging agent.

-

Cells are fixed, permeabilized, and stained with antibodies against γH2AX and RAD51.

-

Fluorescently labeled secondary antibodies are used for detection.

-

The number and intensity of nuclear foci are quantified using fluorescence microscopy and image analysis software.

-

Phase 3: Cellular Viability and Synthetic Lethality Assessment

This phase investigates the functional consequences of PARP inhibition in cancer cells.

Experimental Protocol 4: Cell Viability and Apoptosis Assays

-

Objective: To determine the cytotoxic and pro-apoptotic effects of the compound, particularly in HRR-deficient cells.

-

Methodology:

-

A panel of cancer cell lines, including both HRR-proficient and HRR-deficient pairs, are treated with increasing concentrations of the compound.

-

Cell viability is assessed after 72-96 hours using assays such as MTT or CellTiter-Glo.

-

Apoptosis is measured by flow cytometry using Annexin V/Propidium Iodide staining or by detecting caspase-3/7 activity.

-

Visualizing the Proposed Mechanism and Experimental Workflow

Diagram 1: Proposed Signaling Pathway of this compound

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

Diagram 2: Experimental Workflow for Mechanism of Action Validation

Caption: Phased experimental workflow for validating the mechanism of action.

Concluding Remarks and Future Directions

The presented research framework provides a robust and logical pathway to investigate the putative mechanism of action of this compound as a PARP inhibitor. Successful validation of this hypothesis would position this compound as a promising lead for further preclinical and clinical development, particularly for the treatment of cancers with underlying DNA repair deficiencies. Future studies should focus on medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo efficacy and safety profiling in relevant animal models. The exploration of this and other novel isoquinolinone derivatives holds significant promise for expanding the arsenal of targeted therapies in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. Update on PARP1 inhibitors in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

potential biological targets of 8-Bromo-2-methylisoquinolin-1(2H)-one

Unveiling the Molecular Targets of 8-Bromo-2-methylisoquinolin-1(2H)-one: A Strategic Approach to Target Identification and Validation

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a synthetic compound belonging to this class, and while its specific biological targets are not yet fully elucidated, its structural similarity to known enzyme inhibitors and receptor modulators suggests a rich potential for therapeutic application. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into the rationale behind various experimental strategies, from initial in silico predictions to rigorous in vitro and cell-based validation assays. This document is intended to serve as a practical, hands-on resource, blending established protocols with the strategic insights necessary for successful target deconvolution.

Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a recurring motif in a variety of natural products and synthetic molecules with significant pharmacological activities. A prominent example is the family of poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer agents. For instance, several potent PARP inhibitors feature an isoquinolinone or a bioisosteric quinazolinone scaffold. The structural resemblance of this compound to these inhibitors suggests that PARP enzymes could be a potential target class. Furthermore, isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects, by modulating various cellular targets such as kinases, topoisomerases, and G-protein coupled receptors. This highlights the potential of this compound to interact with key enzymatic and signaling pathways. This guide will provide a strategic roadmap for the systematic identification and validation of its molecular targets.

Initial Target Hypothesis Generation: An In Silico and Literature-Driven Approach

Prior to embarking on extensive and resource-intensive wet lab experiments, a robust initial phase of in silico analysis and literature review is critical. This foundational step allows for the generation of testable hypotheses and helps to prioritize experimental efforts.

Structural Similarity and Substructure Searching

The first step involves leveraging chemical informatics tools to identify known compounds with structural similarity to this compound. Databases such as PubChem, ChEMBL, and SciFinder are invaluable resources for this purpose.

-

Input Structure: Utilize the SMILES (Simplified Molecular Input Line Entry System) or IUPAC name of this compound.

-

Select Database: Choose a comprehensive chemical database (e.g., PubChem).

-

Define Similarity Metric: Employ a Tanimoto coefficient threshold to identify close structural analogs.

-

Analyze Hits: Scrutinize the identified similar compounds for reported biological activities and known targets. This can provide initial clues about the potential target classes for our lead compound.

Predictive Modeling and Target Prediction Servers

Several computational tools can predict potential protein targets for a small molecule based on its structure. These servers utilize various algorithms, including machine learning models trained on large datasets of known drug-target interactions.

-

SwissTargetPrediction: This is a widely used web server that predicts the most probable macromolecular targets of a small molecule.

-

SuperPred: This tool predicts the main class and subclass of a compound's potential target according to the Anatomical Therapeutic Chemical (ATC) classification system and provides a confidence score.

-

SEA (Similarity Ensemble Approach): This method uses 2D chemical similarity to infer protein targets.

It is crucial to interpret the outputs of these predictive models with caution. They provide probabilistic assessments and should be used to guide, not dictate, subsequent experimental validation.

Experimental Target Identification Strategies

Following the generation of initial hypotheses, the next phase involves direct experimental approaches to identify the cellular binding partners of this compound. These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity-Based Target Identification

This strategy relies on the principle of using a modified version of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

A critical prerequisite for this approach is the chemical synthesis of a derivative of this compound that incorporates a reactive group or a linker for immobilization onto a solid support (e.g., agarose or magnetic beads). The position of this linker is crucial to minimize disruption of the compound's native binding interactions.

The following diagram and protocol outline the key steps in an affinity chromatography experiment for target identification.

A Technical Guide to the Spectroscopic Characterization of 8-Bromo-2-methylisoquinolin-1(2H)-one

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 8-Bromo-2-methylisoquinolin-1(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the synthesis and characterization of isoquinolinone derivatives.

Introduction

This compound is a substituted isoquinolinone, a class of compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The precise characterization of such compounds is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this specific molecule, providing a foundational understanding for its identification and further investigation.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₁₀H₈BrNO[1]

Molecular Weight: 238.08 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their immediate chemical environment. For this compound, the spectrum is predicted to show signals corresponding to the aromatic protons and the N-methyl protons. The choice of solvent can influence the chemical shifts; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for isoquinolinone derivatives.[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 | s | 3H | N-CH₃ | The methyl group attached to the nitrogen is expected to be a singlet in the upfield region. |

| ~6.5 | d | 1H | H-4 | This proton is on a double bond adjacent to a carbonyl group and is expected to be a doublet due to coupling with H-3. |

| ~7.0 | d | 1H | H-3 | This proton is on a double bond and will appear as a doublet due to coupling with H-4. |

| ~7.2-7.6 | m | 3H | H-5, H-6, H-7 | These aromatic protons on the benzene ring will likely appear as a complex multiplet due to their respective couplings. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of ten carbon atoms in distinct chemical environments, ten signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~30 | N-CH₃ | The N-methyl carbon is expected in the aliphatic region. |

| ~105-145 | Aromatic & Vinylic Carbons | The eight sp² hybridized carbons of the isoquinolinone core will resonate in this region. The carbon bearing the bromine (C-8) will be significantly influenced by the halogen's electronic effects. |

| ~160 | C=O | The carbonyl carbon is expected to be the most downfield signal due to the deshielding effect of the oxygen atom. |

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Record a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of a bromine atom.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 1:1 ratio).[4]

-

m/z ≈ 237 (for C₁₀H₈⁷⁹BrNO)

-

m/z ≈ 239 (for C₁₀H₈⁸¹BrNO)

-

-

Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization technique used. Electron Ionization (EI) is a "hard" ionization technique that can cause significant fragmentation, providing structural information.[5] Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a more prominent molecular ion peak with less fragmentation.[5][6][7]

Caption: General workflow of a mass spectrometry experiment.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization Method Selection: Choose an appropriate ionization method. For a general overview, Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode would be suitable.

-

Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a monobrominated compound.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and unambiguous method for the structural elucidation and confirmation of this compound. The predicted data in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers. Experimental verification of this data is crucial for absolute confirmation. The methodologies outlined herein provide a robust framework for the successful characterization of this and similar isoquinolinone derivatives.

References

solubility and stability of 8-Bromo-2-methylisoquinolin-1(2H)-one

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide provides a comprehensive framework for characterizing the . It details experimental protocols, explains the underlying scientific principles, and offers insights into data interpretation, thereby empowering researchers to generate robust and reliable data packages for this compound.

Introduction: The Significance of Physicochemical Characterization

The journey of a potential drug molecule from discovery to a therapeutic product is contingent on a detailed understanding of its fundamental properties. Among these, solubility and stability are critical determinants of a compound's developability. Poor aqueous solubility can lead to low bioavailability, hindering the efficacy of orally administered drugs.[1] Instability under various environmental conditions can compromise the drug's shelf-life, safety, and therapeutic effect.

This compound, with its isoquinolinone core, belongs to a class of compounds known for a wide range of biological activities.[2] The presence of a bromine atom and a methyl group can significantly influence its physicochemical characteristics. This guide presents a systematic approach to elucidating the solubility and stability profile of this specific molecule.

Core Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈BrNO | |

| Molecular Weight | 238.08 g/mol | |

| Appearance | Solid | |

| Storage | Sealed in dry, room temperature |

Determining the Solubility Profile

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a crucial parameter in drug discovery and development.[3] Both thermodynamic and kinetic solubility are important to assess. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides an indication of how readily a compound dissolves from a high-concentration stock solution (often in DMSO) into an aqueous medium.[3][4]

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[5] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached.

Workflow for Thermodynamic Solubility Determination:

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

-

Preparation of Solvents: Prepare a range of aqueous buffers to simulate physiological conditions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, and phosphate-buffered saline pH 6.8 and 7.4). Also, prepare common organic solvents for assessing non-aqueous solubility (e.g., DMSO, ethanol, methanol).[6]

-

Addition of Compound: To a series of glass vials, add an excess amount of this compound to a known volume of each solvent. The presence of excess solid is crucial for ensuring saturation.[1]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Carefully separate the supernatant containing the dissolved compound from the solid residue. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm).[1] It is important to choose a filter material that does not adsorb the compound.[4]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound should be prepared to ensure accurate quantification.

-

Data Analysis: The experiment should be performed in at least triplicate for each solvent. Calculate the mean solubility and standard deviation.[1]

Kinetic Solubility Assessment

Kinetic solubility is often determined in early drug discovery to quickly screen compounds. It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent (typically DMSO).[3] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method for this assessment.[7]

Illustrative Data Presentation:

Table 1: Hypothetical Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Simulated Gastric Fluid (pH 1.2) | 37 | Experimental Value | Calculated Value |

| Acetate Buffer (pH 4.5) | 37 | Experimental Value | Calculated Value |

| Phosphate Buffer (pH 6.8) | 37 | Experimental Value | Calculated Value |

| Phosphate-Buffered Saline (pH 7.4) | 37 | Experimental Value | Calculated Value |

| Water | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| DMSO | 25 | Experimental Value | Calculated Value |

Note: Researchers should replace the placeholder values with their own experimental results.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[8] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and use.[9] The results are crucial for developing stability-indicating analytical methods.

Designing a Forced Degradation Study

A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Workflow for Forced Degradation Studies:

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Basic hydrolysis is often rapid.

-

Neutral Hydrolysis: Mix the stock solution with water and heat (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Photolytic Degradation: Expose the solution and solid compound to light according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

-

-

Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the emergence of degradation products.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any significant degradation products. The isoquinolinone ring, particularly the lactam functionality, may be susceptible to hydrolysis under acidic or basic conditions.

Long-Term Stability Evaluation

Based on the forced degradation results, a long-term stability study under ICH-recommended storage conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be designed to determine the shelf-life of the drug substance.[10][11]

Illustrative Data Presentation:

Table 2: Hypothetical Forced Degradation of this compound (% remaining after 24 hours)

| Stress Condition | % Parent Compound Remaining | Major Degradation Products (Retention Time) |

| 0.1 M HCl, 60°C | Experimental Value | Identify and list |

| 0.1 M NaOH, RT | Experimental Value | Identify and list |

| Water, 60°C | Experimental Value | Identify and list |

| 3% H₂O₂, RT | Experimental Value | Identify and list |

| Photolytic (ICH Q1B) | Experimental Value | Identify and list |

| Thermal (Solid, 80°C) | Experimental Value | Identify and list |

Note: Researchers should replace the placeholder values with their own experimental results.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the . The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines. The data generated from these studies will be invaluable for making informed decisions in the drug development process, including formulation design, selection of storage conditions, and prediction of in vivo behavior. Further characterization of any identified degradation products using techniques such as LC-MS/MS would be a logical next step to ensure the safety and quality of any potential drug product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. rheolution.com [rheolution.com]

- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

Unveiling 8-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and history of 8-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. While the specific historical details of its initial synthesis remain somewhat nascent in publicly accessible records, this document pieces together the foundational chemical principles, likely synthetic pathways, and the broader context of isoquinolinone chemistry that underpin its existence and utility.

The Isoquinolinone Core: A Privileged Scaffold in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of its parent structure, isoquinoline. First isolated from coal tar in the late 19th century, the isoquinoline scaffold quickly garnered attention for its presence in a vast array of naturally occurring alkaloids with potent biological activities. This discovery laid the groundwork for over a century of research into the synthesis and application of isoquinoline derivatives in drug discovery.

The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, represents a particularly "privileged" scaffold in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutic agents. The inherent structural features of the isoquinolinone ring system, including its aromaticity, planarity, and hydrogen bonding capabilities, allow for diverse interactions with biological macromolecules.

Conceptual Synthesis: A Look at Probable Synthetic Routes

While a definitive seminal publication detailing the first synthesis of this compound (CAS Number: 643069-17-4) is not readily apparent in the surveyed literature, its structure suggests a logical synthetic approach rooted in established organic chemistry reactions. The presence of the bromine atom at the 8-position and the methyl group on the nitrogen atom are key transformations that would have been strategically implemented.

A plausible synthetic strategy would likely involve the construction of the isoquinolinone core followed by or preceded by the introduction of the bromo and methyl functionalities. One common approach to forming the isoquinolinone skeleton is through the cyclization of a suitably substituted precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis, breaking down the molecule into simpler, commercially available starting materials, provides insight into its potential synthesis.

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the target molecule could be synthesized from a simpler precursor like 8-bromoisoquinolin-1(2H)-one via N-methylation. The 8-bromoisoquinolin-1(2H)-one itself could be formed through the cyclization of a phenylacetic acid derivative, which in turn could be derived from readily available starting materials such as 2-bromotoluene and phthalimide.

Experimental Protocols: A Generalized Approach

Based on established methodologies for the synthesis of analogous isoquinolinone and quinolinone structures, a generalized experimental protocol can be proposed. It is crucial to note that these are illustrative and would require optimization for the specific synthesis of this compound.

Synthesis of a Substituted Phenylacetic Acid Precursor

The initial step would involve the creation of a suitable phenylacetic acid derivative. This could be achieved through various classical organic reactions. For instance, the reaction of a substituted benzyl halide with a cyanide source, followed by hydrolysis, would yield the desired carboxylic acid. The choice of starting materials and reaction conditions would be dictated by the desired substitution pattern on the benzene ring.

Cyclization to Form the Isoquinolinone Core

The construction of the isoquinolinone ring is a key step. A common method for this transformation is the Bischler-Napieralski reaction or the Pictet-Spengler reaction, followed by oxidation. Alternatively, intramolecular Friedel-Crafts acylation of an N-acyl-phenethylamine derivative can also be employed. The choice of cyclization strategy would depend on the nature of the substituents on the aromatic ring and the desired regioselectivity.

Bromination and N-Methylation

The introduction of the bromine atom at the 8-position could be achieved through electrophilic aromatic substitution on the isoquinolinone core or a precursor. The directing effects of the existing functional groups would be a critical consideration to ensure the desired regiochemistry. The final N-methylation step can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The structural features of this compound give rise to a specific set of physicochemical properties that are crucial for its handling, characterization, and application.

| Property | Value |

| CAS Number | 643069-17-4 |

| Molecular Formula | C₁₀H₈BrNO |

| Molecular Weight | 238.08 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Characterization Techniques: The definitive identification and purity assessment of this compound would rely on a combination of modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

-

Mass Spectrometry (MS): This technique would confirm the molecular weight and provide fragmentation patterns that can further support the proposed structure.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the lactam and the aromatic C-H and C=C vibrations.

-

Melting Point Analysis: A sharp melting point range would be indicative of a pure compound.

Applications and Future Directions

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in drug discovery and materials science.

The presence of the bromine atom at the 8-position provides a versatile handle for further chemical modifications. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, a wide variety of substituents can be introduced at this position. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Given the established biological activities of the broader isoquinolinone class, it is plausible that derivatives of this compound could be investigated for a range of therapeutic applications, including but not limited to:

-

Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.

-

Neuroscience: Targeting receptors and enzymes in the central nervous system.

-

Infectious Diseases: As novel antibacterial or antiviral agents.

The future of this compound likely lies in its role as a valuable building block for the synthesis of more complex and functionally diverse molecules. As synthetic methodologies continue to advance, the ability to precisely functionalize this scaffold will undoubtedly lead to the discovery of new compounds with significant scientific and therapeutic potential.

Conclusion

This compound emerges from a rich history of isoquinoline chemistry. While the specific details of its initial discovery are not prominently documented, its structure and the well-established reactivity of the isoquinolinone core provide a clear blueprint for its synthesis. As a versatile intermediate, it holds considerable promise for the development of novel compounds in the fields of medicinal chemistry and materials science. Further research into its synthesis, characterization, and application will undoubtedly continue to unlock its full potential.

Methodological & Application

Application Notes and Protocols for the Investigation of 8-Bromo-2-methylisoquinolin-1(2H)-one in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial characterization and utilization of 8-Bromo-2-methylisoquinolin-1(2H)-one in a cell culture setting. While specific biological data for this compound is not extensively documented in the public domain, its structural similarity to other quinolinone derivatives suggests potential applications in cancer research, particularly in the study of cytotoxicity, apoptosis, and DNA damage repair pathways.[1][2][3] This document offers a strategic framework and detailed protocols for researchers to systematically investigate the compound's efficacy and mechanism of action.

I. Compound Overview and Rationale for Investigation

This compound is a heterocyclic compound featuring a quinolinone core.[4] The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[2][3] The bromine substitution at the 8-position provides a potential site for further chemical modification and may influence the compound's biological activity.[2]

Given the known activities of related compounds, it is hypothesized that this compound may function as an inhibitor of cellular processes crucial for cancer cell survival, such as DNA repair. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise, particularly in cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[5][6][7] Therefore, a primary focus of the initial investigation should be to assess the compound's potential as a PARP inhibitor and its effects on DNA integrity.

II. Essential Preliminary Steps: Solubility and Stock Solution Preparation

A common challenge with novel small molecules is achieving and maintaining solubility in aqueous cell culture media.[8]

Protocol 1: Solubility Assessment and Stock Solution Preparation

-

Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution due to its broad solubilizing power for organic compounds.[8]

-

Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO.[8]

-

To aid dissolution, vortex the solution thoroughly and, if necessary, use gentle warming (up to 37°C) or sonication.[8]

-

Visually inspect the solution to ensure the compound is fully dissolved with no visible particulates.

-

Filter-sterilize the stock solution through a 0.22 µm syringe filter.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

Working Concentration and Vehicle Control:

-

When preparing working concentrations for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.

-

It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

-

III. Core Assays for Functional Characterization

The following section details key in vitro assays to determine the biological effects of this compound.

A. Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][12]

Protocol 2: MTT Cell Viability Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume exponential growth for 24 hours.[12]

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells for untreated and vehicle controls.

-

Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the MTT-containing medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).[1]

-

Table 1: Example Data Layout for IC₅₀ Determination

| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Vehicle) |

| 0 (Untreated) | 1.25 | 100 |

| 0 (Vehicle Control) | 1.24 | 100 |

| 1 | 1.10 | 88.7 |

| 5 | 0.85 | 68.5 |

| 10 | 0.60 | 48.4 |

| 25 | 0.30 | 24.2 |

| 50 | 0.15 | 12.1 |

| 100 | 0.08 | 6.5 |

B. Investigation of Apoptosis Induction

A reduction in cell viability may be due to the induction of programmed cell death, or apoptosis. This can be investigated by measuring the activity of key executioner caspases, such as caspase-3.[13][14]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

-

Cell Treatment and Lysis:

-

Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).

-

Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

-

Lyse the cells in a chilled lysis buffer on ice for 15-20 minutes.[15]

-

Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.[13]

-

-

Caspase-3 Activity Measurement:

-

In a 96-well plate, add an equal amount of protein lysate (e.g., 50-200 µg) to each well.[14]

-

Add reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

-

Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

-

-

Data Analysis:

-

Compare the absorbance values of treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

-

Caption: Simplified intrinsic apoptosis pathway.

C. Assessment of DNA Damage

To investigate if the cytotoxic effects are mediated by DNA damage, the phosphorylation of histone H2AX at serine 139 (γ-H2AX) can be monitored.[16] The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks.[16]

Protocol 4: γ-H2AX Immunofluorescence Staining

-

Cell Culture on Coverslips:

-

Grow cells on sterile glass coverslips placed in a 12- or 24-well plate.[17]

-

Treat the cells with this compound for a shorter duration (e.g., 1-6 hours) to capture the initial DNA damage response.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[18]

-

Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[17][18]

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.[18]

-

-

Counterstaining and Mounting:

-

Microscopy and Image Analysis:

-

Visualize the cells using a fluorescence microscope.

-

Capture images of the DAPI (blue) and γ-H2AX (green) channels.

-

Quantify the number of γ-H2AX foci per nucleus in treated versus control cells. An increase in the number of foci indicates the induction of DNA double-strand breaks.

-

Caption: Experimental workflow for γ-H2AX foci analysis.

IV. Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. The data generated from these assays will be instrumental in determining the compound's cytotoxic potential, its ability to induce apoptosis, and its role in mediating DNA damage. These findings will be crucial for guiding further mechanistic studies and evaluating its potential as a novel therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

V. References

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: --INVALID-LINK--

-

Creative Diagnostics. (n.d.). Caspase-3 activity assay. Available at: --INVALID-LINK--

-

CRPR. (n.d.). Gamma-H2AX protocol (optimized for VH10-cells). Available at: --INVALID-LINK--

-

ATCC. (n.d.). MTT Cell Proliferation Assay. Available at: --INVALID-LINK--

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: --INVALID-LINK--

-

Abcam. (n.d.). MTT assay protocol. Available at: --INVALID-LINK--

-

BroadPharm. (2022). Protocol for Cell Viability Assays. Available at: --INVALID-LINK--

-

Ismail, I. H., & Hendzel, M. J. (2008). The γ-H2A.X: is it just a surrogate marker for DNA double-strand breaks?. International journal of radiation oncology, biology, physics, 71(4), 961-965.

-

Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Available at: --INVALID-LINK--

-

Gire et al. (2014). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. Available at: --INVALID-LINK--

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: --INVALID-LINK--

-

Zhang, X., et al. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 3(3), 101569. Available at: --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Available at: --INVALID-LINK--

-

Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin. Available at: --INVALID-LINK--

-

Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), e55902. Available at: --INVALID-LINK--

-

BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Available at: --INVALID-LINK--

-

BenchChem. (2025). How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. Available at: --INVALID-LINK--

-

BenchChem. (2025). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. Available at: --INVALID-LINK--

-

Bordin, F., et al. (1995). DNA damage induced by 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one, a new furocoumarin analog: biological consequences. Mutation Research/DNA Repair, 329(2), 161-169.

-

BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Available at: --INVALID-LINK--

-

Toyokuni, T., et al. (2007). DNA damage measured by comet assay and 8-OH-dG formation related to blood chemical analyses in aged rats. Journal of toxicological sciences, 32(3), 249-259.

-

Hagiwara, Y., et al. (2019). Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break. Cancer science, 110(12), 3897-3907.

-

Achmem. (n.d.). This compound. Available at: --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--

-